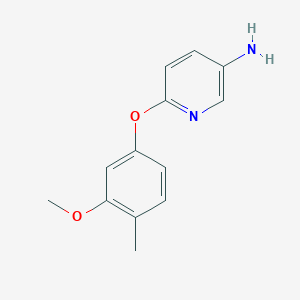
3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine: is a heterocyclic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of an amino group at the 3-position and a methoxy-4-methylphenoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine typically involves the reaction of 3-amino-6-chloropyridine with 3-methoxy-4-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
3. Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
4. Scientific Research Applications
3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
5. Mechanism of Action
The mechanism of action of 3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy-4-methylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
6. Comparison with Similar Compounds
Similar Compounds:
- 3-Amino-6-(4-methoxyphenoxy)pyridine
- 3-Amino-6-(3-methylphenoxy)pyridine
- 3-Amino-6-(4-methylphenoxy)pyridine
Comparison: 3-Amino-6-(3-méthoxy-4-méthylphénoxy)pyridine is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine typically involves the reaction of 3-amino-6-chloropyridine with 3-methoxy-4-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy-4-methylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3-Amino-6-(4-methoxyphenoxy)pyridine
- 3-Amino-6-(3-methylphenoxy)pyridine
- 3-Amino-6-(4-methylphenoxy)pyridine
Comparison: 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
6-(3-methoxy-4-methylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(7-12(9)16-2)17-13-6-4-10(14)8-15-13/h3-8H,14H2,1-2H3 |
Clé InChI |
JFBUWDSSHLAVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


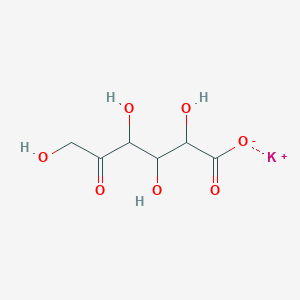
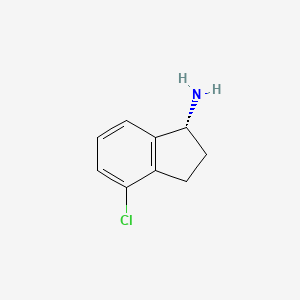
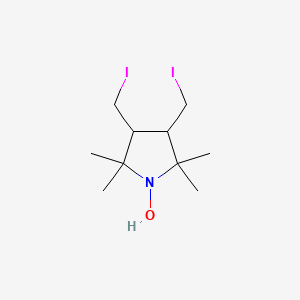
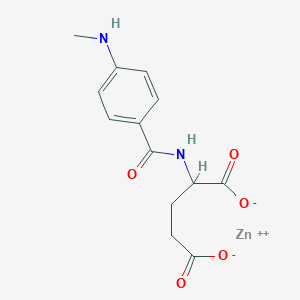
![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)


![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)
![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
